N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide
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Overview
Description
N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide typically involves the reaction of N-ethyl-N-methylacetamide with 3-methyl-4-nitropyrazole. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds. The process is optimized for high yield and purity, and may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets in the body. The nitro group and the pyrazole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-methyl-2-(4-piperidinyloxy)acetamide
- N-ethyl-N-methyl-2-(4-formylphenyl)acetamide
Uniqueness
N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide is unique due to the presence of the nitro group and the pyrazole ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H14N4O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-11(3)9(14)6-12-5-8(13(15)16)7(2)10-12/h5H,4,6H2,1-3H3 |
InChI Key |
VXYLTCQWZDAMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CN1C=C(C(=N1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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